Methyl hex-2-ulopyranoside
Overview
Description
Methyl hex-2-ulopyranoside is a glycoside compound that belongs to the class of hexopyranosides It is characterized by a hexose sugar moiety linked to a methoxy group at the anomeric carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hex-2-ulopyranoside can be synthesized through several methods. One common approach involves the Ferrier rearrangement, which utilizes glycal derivatives as starting materials. This reaction is typically promoted by Lewis acids such as boron trifluoride etherate (BF3·Et2O) under controlled conditions . Another method involves the use of sodium hydride (NaH) and imidazole-2-sulfonic acid (Im2SO2) to mediate the preparation of hex-2-enopyranoside enol ethers .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl hex-2-ulopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound, yielding alcohol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace specific functional groups on the pyranoside ring.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as methyl 3-deoxy-3-azido-hex-2-ulopyranoside and methyl 3,4,6-tri-O-benzyl-2-deoxy-hex-2-ulopyranoside .
Scientific Research Applications
Methyl hex-2-ulopyranoside has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is used in studies related to glycosylation processes and carbohydrate-protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of methyl hex-2-ulopyranoside involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structural features allow it to participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Methyl hex-2-ulopyranoside can be compared with other similar compounds, such as:
Methyl hex-3-ulopyranoside: This compound differs in the position of the double bond within the pyranoside ring, leading to distinct chemical properties and reactivity.
Ethyl hex-2-ulopyranoside: The ethyl derivative exhibits variations in solubility and reactivity compared to the methyl counterpart.
Methyl 4-deoxy-hex-2-ulopyranoside:
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKXYJAUJLWHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(CO1)O)O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277324 | |
Record name | Methyl hex-2-ulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3765-95-5 | |
Record name | NSC1667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hex-2-ulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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